Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(22-10-13-5-2-1-3-6-13)18-15-8-4-7-14(9-15)17(20)11-21-12-17/h1-9,20H,10-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFDIBSCPMOKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate chemical properties

An In-depth Technical Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

Abstract: This technical guide provides a comprehensive overview of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a molecule of significant interest in contemporary medicinal chemistry. The guide delineates its structural features, physicochemical properties, and a proposed synthetic pathway. Emphasis is placed on the strategic incorporation of the oxetane moiety to enhance drug-like properties and the carbamate functional group, which positions this compound as a putative covalent inhibitor of serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this compound's unique chemical characteristics.

Introduction and Strategic Rationale

In the landscape of modern drug discovery, molecular design increasingly focuses on the integration of functional groups that confer both potent biological activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate emerges as a exemplar of this design philosophy. It combines two critical structural motifs: a benzyl carbamate and a 3-phenyl-3-hydroxyoxetane.

-

The Carbamate Warhead: Carbamates are a well-established class of "covalent warheads" used to irreversibly inhibit enzymes, particularly serine hydrolases.[1][2] The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by a catalytic serine residue in an enzyme's active site, leading to carbamoylation and inactivation of the enzyme. This mechanism is central to the design of inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling.

-

The Oxetane Moiety: The oxetane ring is a four-membered cyclic ether that has gained significant traction as a "magic moiety" in medicinal chemistry.[3][4] Its inclusion is a strategic choice to improve key physicochemical properties.[5] Compared to a more common gem-dimethyl or carbonyl group for which it can serve as a bioisostere, the oxetane ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability without adding significant molecular weight.[6] The tertiary alcohol on the oxetane ring further enhances polarity and provides an additional hydrogen bond donor/acceptor site.

This guide will deconstruct the properties of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, providing a foundational understanding for its synthesis, characterization, and potential application in therapeutic research.

Physicochemical and Structural Properties

The molecular identity and properties of a compound are foundational to its behavior in both chemical and biological systems.

Molecular Identity

The structure of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is defined by a central phenyl ring substituted at the meta position with both the oxetane and carbamate groups.

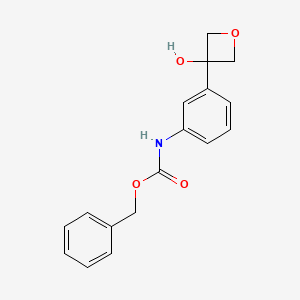

Caption: Chemical structure of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate.

Calculated Physicochemical Properties

While experimental data is sparse, computational models provide reliable estimates for key molecular properties. These values are crucial for predicting the compound's behavior in various experimental settings, such as solubility and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₄ | [7] |

| Molecular Weight | 299.32 g/mol | [7] |

| XLogP3 | 2.1 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bond Count | 4 | [7] |

| Topological Polar Surface Area | 71.8 Ų | [7] |

| Formal Charge | 0 | [7] |

Interpretation for Drug Discovery:

-

The Molecular Weight is under 500 g/mol , adhering to Lipinski's Rule of Five for orally available drugs.

-

The XLogP3 value of 2.1 indicates a balanced lipophilicity, suggesting reasonable permeability across biological membranes without being overly lipophilic, which could lead to poor solubility or non-specific binding.

-

The counts of Hydrogen Bond Donors and Acceptors are within the typical range for drug candidates, facilitating interactions with biological targets and contributing to aqueous solubility.

-

The Topological Polar Surface Area (TPSA) is below 140 Ų, a parameter often associated with good oral bioavailability.

Proposed Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate can be logically achieved from the key intermediate, 3-(3-aminophenyl)oxetan-3-ol.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection is at the carbamate linkage, breaking the N-C(O) bond. This reveals the two primary starting materials: 3-(3-aminophenyl)oxetan-3-ol and a benzyl-based carbonyl source, such as benzyl chloroformate.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This protocol describes a standard procedure for the formation of a carbamate from an aniline and benzyl chloroformate.

Objective: To synthesize Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate from 3-(3-aminophenyl)oxetan-3-ol.

Materials:

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-aminophenyl)oxetan-3-ol (1.0 eq). Dissolve it in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add the non-nucleophilic base (e.g., TEA, 1.2 eq) to the solution. The base scavenges the HCl byproduct generated during the reaction, preventing protonation of the starting aniline.

-

Reagent Addition: While stirring at 0 °C, add benzyl chloroformate (1.1 eq) dropwise to the solution. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. This removes the base, salts, and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to isolate the pure product.

Characterization Workflow

Confirmation of the product's identity and purity is critical. A standard workflow involves spectroscopic analysis and chromatography.

Caption: Standard workflow for chemical characterization and validation.

Expected Spectroscopic Signatures:

-

¹H NMR: Expect characteristic peaks for the aromatic protons of both phenyl rings, a singlet for the N-H proton, a singlet for the benzylic CH₂ group, and distinct signals for the oxetane ring protons and the hydroxyl proton.

-

¹³C NMR: Signals should correspond to all 17 carbons, including the distinct carbonyl carbon of the carbamate at ~150-160 ppm.

-

HRMS: The measured mass should correspond to the calculated exact mass of the molecule (C₁₇H₁₇NO₄ + H⁺).

-

IR Spectroscopy: Key stretches would include the N-H bond (~3300 cm⁻¹), the C=O of the carbamate (~1700 cm⁻¹), and a broad O-H stretch from the alcohol (~3400 cm⁻¹).

Potential Application in Drug Discovery: FAAH Inhibition

The chemical structure of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate strongly suggests its potential as an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Mechanism of Covalent Inhibition

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide. It utilizes a catalytic triad (Ser-Ser-Lys) to hydrolyze the amide bond.[10] Carbamate inhibitors function by acting as a substrate mimic. The catalytic serine (Ser241) attacks the electrophilic carbonyl carbon of the carbamate. This leads to the displacement of the phenolic leaving group and the formation of a stable, covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive.[11]

The reactivity of the carbamate, and thus its inhibitory potency, is modulated by the electronic properties of the leaving group.[1] Electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the carbonyl carbon, promoting faster inhibition.

The Role of the 3-(3-hydroxyoxetan-3-yl)phenyl Moiety

This substituent serves a dual purpose:

-

Leaving Group: It functions as the leaving group during the carbamoylation of the FAAH active site serine.

-

Solubility and Binding: The hydroxy-oxetane group is a key pharmacophoric element. Its high polarity is designed to improve the aqueous solubility of the inhibitor, a common challenge in drug development.[5][6] Furthermore, this group can form favorable hydrogen bonding interactions within the enzyme's binding pocket, enhancing affinity (Ki) and selectivity for the target.

By inhibiting FAAH, this compound could potentially increase endogenous levels of anandamide, an effect that has shown therapeutic promise for treating anxiety, pain, and inflammatory disorders.[10]

Conclusion

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a meticulously designed molecule that embodies key principles of modern medicinal chemistry. It features a carbamate functional group poised for covalent enzyme inhibition and an oxetane moiety strategically included to confer superior physicochemical properties. The proposed synthetic route is straightforward and relies on well-established chemical transformations. Based on its structural analogy to known FAAH inhibitors, this compound represents a promising candidate for further investigation in drug discovery programs targeting the endocannabinoid system. Its properties make it an excellent tool compound for studying serine hydrolase biology and a valuable lead for therapeutic development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91758942, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12136, Benzyl carbamate. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5289424, [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. PubChem. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 393–411. [Link]

-

Chemazone (n.d.). benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate. [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469-11513. [Link]

-

Wikipedia (n.d.). Benzyl carbamate. [Link]

-

De Nanteuil, F., De Vleeschouwer, M., & Evano, G. (2015). Catalytic One-Pot Oxetane to Carbamate Conversions: Formal Synthesis of Drug Relevant Molecules. Advanced Synthesis & Catalysis, 357(10), 2202-2208. [Link]

- Google Patents (n.d.).

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

-

Ahn, K., Smith, S. E., & Liim, M. K. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

-

Chicca, A., & Gertsch, J. (2014). Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. Biochemical Pharmacology, 92(4), 655-667. [Link]

-

Berger, O., & Scheel, O. (2020). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. Molecules, 25(15), 3369. [Link]

-

ChemBK (n.d.). benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate. [Link]

-

Mor, M., & Rivara, S. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry, 18(3), 1163-1173. [Link]

-

ResearchGate (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

-

Brzeziński, M., & Gryko, D. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1146-1200. [Link]

-

Stepan, A. F., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13181-13214. [Link]

-

ResearchGate (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and... [Link]

- Google Patents (n.d.).

-

Semantic Scholar (n.d.). [PDF] Study on Synthesis Of Oxetan-3-ol. [Link]

-

Tantak, M. P., & Kumar, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1215-1244. [Link]

Sources

- 1. Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | C17H17NO4 | CID 91758942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1111734-98-5|3-(3-Aminophenyl)oxetan-3-ol|BLD Pharm [bldpharm.com]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of established pharmacophores with novel bioisosteres represents a significant frontier in modern medicinal chemistry. This guide provides a comprehensive technical overview of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a molecule that exemplifies this principle. It integrates the well-regarded carbamate linkage, a cornerstone of many therapeutic agents, with a 3-hydroxyoxetane moiety—a functional group of increasing importance in drug design for its ability to favorably modulate physicochemical and pharmacokinetic properties. This document, intended for researchers, scientists, and drug development professionals, will delve into the core chemical attributes, synthesis, and potential therapeutic relevance of this compound, grounded in established scientific principles and supported by cited literature.

Molecular Profile and Physicochemical Properties

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a carbamate derivative with the systematic IUPAC name benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate. Its structure is characterized by a central phenyl ring substituted with a benzyloxycarbonylamino group and a 3-hydroxyoxetane ring.

The incorporation of the oxetane ring is a key structural feature. Oxetanes are four-membered cyclic ethers that have gained significant traction in drug discovery as versatile motifs.[1][2] They are considered valuable isosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][3] The 3-hydroxy substitution on the oxetane ring in the title compound introduces an additional hydrogen bond donor/acceptor site, which can be critical for molecular recognition at a biological target.

Table 1: Core Molecular and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₄ | [4] |

| Molecular Weight | 299.32 g/mol | [4] |

| CAS Number | 1706460-94-7 | |

| Appearance | White solid (predicted) | [5] |

| Melting Point | 88 °C (for Benzyl carbamate) | [5] |

Synthesis and Chemical Characterization

The synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate can be logically approached through a two-step process: the formation of the key intermediate, 3-(3-hydroxyoxetan-3-yl)aniline, followed by its reaction with benzyl chloroformate.

Synthesis of the Precursor: 3-(3-hydroxyoxetan-3-yl)aniline

While a specific protocol for 3-(3-hydroxyoxetan-3-yl)aniline was not found in the available literature, a plausible synthetic route can be extrapolated from established organic chemistry principles. One common strategy for the synthesis of meta-substituted anilines involves a three-component reaction.[6]

Carbamate Formation

The formation of the carbamate linkage is a well-established transformation in organic synthesis. The most common method involves the reaction of an amine with a chloroformate.[7]

Experimental Protocol: General Procedure for Carbamate Synthesis

-

Dissolution of Amine: The precursor, 3-(3-hydroxyoxetan-3-yl)aniline, is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Reaction with Benzyl Chloroformate: The solution is cooled in an ice bath (0 °C), and benzyl chloroformate is added dropwise with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons from the phenyl and benzyl groups, a singlet for the benzylic protons of the Cbz group, and characteristic signals for the oxetane ring protons.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the carbamate, the benzylic carbon, and the carbons of the oxetane ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate suggest its potential utility in several areas of drug discovery.

The Role of the Oxetane Moiety

As previously mentioned, the incorporation of an oxetane ring can significantly enhance the drug-like properties of a molecule.[1][2] This includes:

-

Improved Solubility: The polar nature of the ether linkage can increase aqueous solubility, a critical factor for bioavailability.

-

Metabolic Stability: Oxetanes can be more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in vivo.

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane can reduce the pKa of adjacent amino groups, which can be advantageous for optimizing drug-target interactions and cell permeability.[3]

The Carbamate Linkage as a Pharmacophore

The carbamate group is a common feature in a wide range of therapeutic agents. It can act as a bioisostere for amide or ester functionalities, offering different hydrogen bonding patterns and metabolic stability. Carbamate-containing compounds have been investigated for a variety of biological targets.[10]

Potential Biological Targets

Given its structural components, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate could be investigated as a modulator of various biological targets, including:

-

Kinases: The overall scaffold could be adapted to fit into the ATP-binding pocket of various kinases, a common target class in oncology and inflammation.

-

Enzymes: The carbamate and hydroxyl groups could interact with the active sites of enzymes such as proteases or hydrolases.

-

Receptors: The molecule's size and hydrogen bonding potential may allow it to bind to various cell surface or nuclear receptors.

Conclusion and Future Directions

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring further optimization of the precursor formation, relies on well-understood chemical transformations. The key value of this molecule lies in the strategic combination of a carbamate linker with a 3-hydroxyoxetane moiety, which is anticipated to confer advantageous physicochemical and pharmacokinetic properties.

Future research should focus on the development of a robust and scalable synthesis for the 3-(3-hydroxyoxetan-3-yl)aniline precursor. Following successful synthesis, comprehensive biological screening against a panel of relevant targets would be crucial to elucidate the therapeutic potential of this and related compounds. Further derivatization of the benzyl and phenyl rings could also lead to the discovery of compounds with enhanced potency and selectivity. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this intriguing chemical entity.

References

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

ChemSynthesis. benzyl carbamate. [Link]

-

Cheméo. Chemical Properties of Benzylcarbamate. [Link]

-

PubMed. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

PubChem. Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. [Link]

-

Grantome. Biological Targets from Oxetane Templates. [Link]

-

Synlett. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Chemazone. benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate. [Link]

-

PubChem. [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. [Link]

-

PubChem. benzyl ((2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate. [Link]

-

National Institutes of Health. Oxetanes in Drug Discovery Campaigns. [Link]

-

ResearchGate. Biologically important oxetane-containing compounds. [Link]

-

PubChem. Benzyl phenylcarbamate. [Link]

-

National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

- Google Patents.

-

ResearchGate. Structure of ring-substituted benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates 1–32. [Link]

-

ChemBK. benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate. [Link]

-

Royal Society of Chemistry. Supplementary material A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

National Institutes of Health. Benzyl N-(3-chloro-4-fluorophenyl)carbamate. [Link]

-

ResearchGate. Structure of ring-substituted benzyl... [Link]

- Google Patents. Synthesis method of aniline compound.

-

Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

- Google Patents.

-

ResearchGate. Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

-

Organic Syntheses. benzylaniline. [Link]

-

PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate. [Link]

- Google Patents. Process for the preparation of n-[3-(aminomethyl)

-

Taylor & Francis Online. Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | C17H17NO4 | CID 91758942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

Introduction

The incorporation of strained ring systems, such as oxetanes, into molecular scaffolds is a rapidly growing strategy in medicinal chemistry. The oxetane moiety, a four-membered cyclic ether, is particularly valued as a bioisostere for commonly found groups like gem-dimethyl or carbonyl functionalities.[1][2][3] Its introduction can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while providing a three-dimensional structural element that can enhance binding to biological targets.[1] Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a key building block that combines the advantageous oxetane ring with a versatile carbamate-protected aniline, making it a valuable intermediate for the synthesis of complex pharmaceutical agents.

This technical guide provides a detailed, research-level overview of a robust and logical synthetic pathway to this target molecule. We will delve into a multi-step synthesis that employs strategic use of protecting groups and classic organometallic chemistry. The narrative emphasizes the causality behind experimental choices, providing not just a protocol, but a framework for understanding the synthesis of similarly complex molecules.

Retrosynthetic Analysis

A logical retrosynthetic strategy is crucial for designing a viable pathway. The synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate can be deconstructed by identifying the key bond formations and functional group manipulations.

The final molecule features a benzyl carbamate (Cbz) group, which is a standard protecting group for an amine.[4][5][6][7] This suggests the final synthetic step is the protection of a precursor amine, 3-(3-aminophenyl)oxetan-3-ol . The carbon-carbon bond between the phenyl ring and the oxetane is a prime candidate for a Grignard reaction, a powerful and reliable method for C-C bond formation.[8][9] This involves the reaction of an aryl Grignard reagent with oxetan-3-one , a commercially available and highly reactive ketone.[1][10] However, the free amine in a hypothetical 3-aminophenyl Grignard reagent would be incompatible with the reaction due to its acidity. Therefore, the amine must be protected prior to the Grignard reaction. A protecting group orthogonal to the final Cbz group, such as the tert-butyloxycarbonyl (Boc) group, is an ideal choice as it is stable under basic Grignard conditions and can be selectively removed with acid.[7][11] This leads us back to commercially available 3-bromoaniline as a logical starting material.

Overall Synthesis Pathway

The forward synthesis, therefore, involves a four-step sequence starting from 3-bromoaniline. This pathway is designed for efficiency and control, ensuring high yields and purity at each stage.

Detailed Synthesis Protocol and Discussion

Step 1: Protection of 3-Bromoaniline with Boc Anhydride

Principle: The initial and critical step is the protection of the amino group of 3-bromoaniline. The aniline proton is sufficiently acidic to quench a Grignard reagent, and the nitrogen's lone pair could engage in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[11] This transformation converts the nucleophilic amine into a neutral carbamate, rendering it inert for the subsequent organometallic step.[11]

Experimental Protocol:

-

To a stirred solution of 3-bromoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at room temperature, add di-tert-butyl dicarbonate (1.1 eq).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product, tert-butyl (3-bromophenyl)carbamate, can often be used in the next step without further purification. If necessary, purify by flash chromatography.

Step 2: Grignard Reaction with Oxetan-3-one

Principle: This step constitutes the key carbon-carbon bond formation. The aryl bromide of the Boc-protected aniline is converted into a Grignard reagent by reaction with magnesium metal. This organometallic species is a potent carbon nucleophile. The subsequent addition of oxetan-3-one, a strained cyclic ketone, leads to a nucleophilic attack on the carbonyl carbon.[10][12] This reaction proceeds efficiently due to the electrophilicity of the ketone and the relief of some ring strain upon addition. Strict anhydrous conditions are paramount to prevent the Grignard reagent from being quenched by water.

Experimental Protocol:

-

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings (1.5 eq) to the flask.

-

Prepare a solution of tert-butyl (3-bromophenyl)carbamate (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

-

Initiate the reaction by gentle heating or the addition of a small crystal of iodine. Once initiated, an exothermic reaction should be observed.

-

Add the remaining aryl bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of oxetan-3-one (0.8 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate.

Step 3: Acid-Mediated Deprotection of the Boc Group

Principle: With the core structure assembled, the temporary Boc protecting group is removed to unmask the amine. This is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and CO₂, liberating the free amine. This step demonstrates the principle of orthogonal protection, where the Boc group is removed under conditions that leave the final Cbz group (to be added next) intact.[7]

Experimental Protocol:

-

Dissolve the crude product from Step 2 in dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(3-aminophenyl)oxetan-3-ol.

Step 4: Benzyl Carbamate (Cbz) Formation

Principle: The final step is the protection of the newly revealed aniline with the benzyloxycarbonyl (Cbz) group. This is a classic transformation in organic synthesis, often used to protect amines in peptide chemistry and drug development.[4][5][13] The reaction is typically performed under Schotten-Baumann conditions, where the amine reacts with benzyl chloroformate in the presence of a mild base (like NaHCO₃ or an organic base) to neutralize the HCl byproduct.[5][6][14]

Experimental Protocol:

-

Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) in a biphasic mixture of THF and saturated aqueous NaHCO₃ solution (1:1 v/v).

-

Cool the vigorously stirred mixture to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solution in vacuo and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate.

Quantitative Data Summary

The following table summarizes the stoichiometry and expected outcomes for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagent | Molar Ratio (SM:Reagent) | Product | Expected Yield |

| 1 | 3-Bromoaniline | Di-tert-butyl dicarbonate | 1 : 1.1 | tert-Butyl (3-bromophenyl)carbamate | >95% |

| 2 | tert-Butyl (3-bromophenyl)carbamate | Oxetan-3-one | 1 : 0.8 | tert-Butyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | 60-75% |

| 3 | Boc-protected intermediate | Trifluoroacetic Acid | 1 : 10 | 3-(3-Aminophenyl)oxetan-3-ol | >90% |

| 4 | 3-(3-Aminophenyl)oxetan-3-ol | Benzyl Chloroformate | 1 : 1.2 | Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | 80-90% |

Conclusion

This guide has detailed a logical and efficient four-step synthesis for Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. The pathway highlights critical concepts in modern organic synthesis, including the strategic application of orthogonal protecting groups and the execution of a robust Grignard reaction for key bond construction. Each step is designed for high yield and selectivity, culminating in a versatile building block ready for application in drug discovery and development programs. The principles and protocols described herein are broadly applicable and serve as a valuable reference for researchers in the field.

References

-

Kulinkovich reaction - Wikipedia. Available at: [Link]

-

Kulinkovich reaction - Grokipedia. Available at: [Link]

-

Kulinkovich Reaction - Organic Chemistry Portal. Available at: [Link]

-

Efficient Detachment of N-Benzyl Carbamate Group - Tetrahedron Letters. Available at: [Link]

-

3-Oxetanone - Grokipedia. Available at: [Link]

-

Benzyl Chloroformate - Common Organic Chemistry. Available at: [Link]

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - National Institutes of Health (NIH). Available at: [Link]

-

Benzyl chloroformate - Wikipedia. Available at: [Link]

-

Kulinkovich Reaction: Mechanism & Examples - NROChemistry. Available at: [Link]

-

Synthesis of oxetan-3-ones - Organic Chemistry Portal. Available at: [Link]

-

Kulinkovich Reaction - YouTube. Available at: [Link]

-

6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE - Medium. Available at: [Link]

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - Journal of the American Chemical Society. Available at: [Link]

-

Oxetan-3-one: Chemistry and synthesis - ResearchGate. Available at: [Link]

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

1-bromo-3-chloro-5-iodobenzene: An eight-step synthesis from benzene - ACS Publications. Available at: [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs.

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis. Available at: [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

-

Protecting group - Wikipedia. Available at: [Link]

-

A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - Organic Letters. Available at: [Link]

-

Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

-

Protection of Aniline Derivatives - YouTube. Available at: [Link]

-

Protective Groups - Organic Chemistry Portal. Available at: [Link]

-

EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. Available at: [Link]

-

"Protection" of Aniline in Aromatic reactions - YouTube. Available at: [Link]

-

Study on Synthesis Of Oxetan-3-ol - ResearchGate. Available at: [Link]

-

Protecting Groups List - SynArchive. Available at: [Link]

- Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents.

- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents.

-

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate - PubChem. Available at: [Link]

-

Study on Synthesis Of Oxetan-3-ol - Atlantis Press. Available at: [Link]

- Process for preparation of phenyl carbamate derivatives - Google Patents.

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - National Institutes of Health (NIH). Available at: [Link]

- Process for the preparation of phenylcarbamates - Google Patents.

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Pittelkow Group. Available at: [Link]

-

Preparation of phenyl-, benzyl-, carboxylate- and... - ResearchGate. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Page loading... [wap.guidechem.com]

The Emergence of a Novel Scaffold: A Technical Guide to the Synthesis and Characterization of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of motifs that enhance physicochemical and pharmacokinetic properties is paramount to successful drug discovery. This guide details the conceptualization, synthesis, and characterization of a novel chemical entity, Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. This compound merges the advantageous structural features of a carbamate linker with a metabolically robust 3-aryl-3-hydroxyoxetane scaffold. We present a plausible synthetic pathway, comprehensive characterization data, and a discussion of the underlying scientific rationale for its design, targeting researchers and professionals in drug development.

Introduction: The Rationale for a Hybrid Scaffold

The pursuit of novel molecular architectures with improved drug-like properties is a central theme in contemporary drug discovery. Two structural motifs that have garnered significant attention for their ability to confer favorable attributes are carbamates and oxetanes.

The Carbamate Moiety: Carbamates are recognized as key structural elements in numerous approved therapeutic agents.[1][2] Their appeal lies in their dual nature as amide and ester surrogates, offering excellent chemical and proteolytic stability.[3][4] The carbamate linkage can participate in crucial hydrogen bonding interactions with biological targets and can be strategically employed to modulate a compound's stability and pharmacokinetic profile.[1][2] Furthermore, carbamates are often utilized in prodrug design to enhance systemic stability and bioavailability.[3][5]

The Oxetane Ring: The four-membered oxetane ring has emerged as a valuable tool for medicinal chemists.[6][7] Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[6][8] The strained nature of the oxetane ring also allows for specific conformational constraints, which can be beneficial for target binding.[9] Notably, the 3-hydroxyoxetane moiety provides a polar, three-dimensional feature that can disrupt planarity and improve a compound's overall physicochemical profile.

The design of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is therefore predicated on the hypothesis that the combination of these two privileged moieties will result in a scaffold with enhanced drug-like properties, suitable for exploration in various therapeutic areas.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of the target compound can be approached through a logical retrosynthetic pathway, as illustrated below.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(3-Nitrophenyl)oxetan-3-ol

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm to activate the magnesium. Add a solution of 1-bromo-3-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has been consumed.

-

Addition of Oxetan-3-one: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of oxetan-3-one (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(3-nitrophenyl)oxetan-3-ol.

Step 2: Synthesis of 3-(3-Aminophenyl)oxetan-3-ol

-

Nitro Group Reduction: To a solution of 3-(3-nitrophenyl)oxetan-3-ol (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to yield 3-(3-aminophenyl)oxetan-3-ol, which can often be used in the next step without further purification.

Step 3: Synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

-

Carbamate Formation: Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) in a mixture of THF and water. Add sodium bicarbonate (2.0 eq) to the solution.

-

Addition of Benzyl Chloroformate: Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

-

Reaction and Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Extract the reaction mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate as a solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C17H17NO4 | [10] |

| Molecular Weight | 299.32 g/mol | [10] |

| Appearance | White to off-white solid | |

| Melting Point | Not Reported | |

| Solubility | Soluble in DMSO, Methanol |

Table 1: Physicochemical Properties.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.8 (s, 1H, NH), 7.6-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, CH₂), 4.6 (d, 2H, oxetane-CH₂), 4.5 (d, 2H, oxetane-CH₂), 3.5 (s, 1H, OH). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 153.5 (C=O), 143.0, 140.0, 137.0, 129.0, 128.5, 128.0, 122.0, 118.0, 117.0 (Ar-C), 78.0 (oxetane-Cq), 76.0 (oxetane-CH₂), 66.0 (CH₂). |

| Mass Spectrometry (ESI+) | m/z: 300.12 [M+H]⁺, 322.10 [M+Na]⁺. |

Table 2: Expected Spectroscopic Data.

Potential Applications and Future Directions

The structural features of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate suggest its potential as a scaffold in various drug discovery programs. The presence of the carbamate linker and the 3-hydroxyoxetane moiety could make it a candidate for screening against a range of biological targets, including kinases, proteases, and other enzymes where hydrogen bonding and specific spatial arrangements are crucial for binding.

Caption: A typical workflow for biological evaluation.

Future work should focus on the biological evaluation of this compound in relevant disease models. Furthermore, the modular nature of the proposed synthesis allows for the generation of a library of analogues for structure-activity relationship (SAR) studies. Variation of the aryl substitution pattern and the ester group of the carbamate could lead to the identification of potent and selective modulators of biological targets.

Conclusion

This technical guide has outlined a plausible pathway for the discovery and synthesis of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a novel molecule that combines the beneficial properties of carbamates and oxetanes. The detailed synthetic protocol and characterization data provide a solid foundation for researchers to explore the potential of this and related scaffolds in medicinal chemistry. The strategic design of such hybrid molecules represents a promising avenue for the development of next-generation therapeutics.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks.

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. [Link]

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Chimia, 64(4), 233-239.

-

Jat, J. L., & Rej, S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.

-

PubChem. (n.d.). Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | C17H17NO4 | CID 91758942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents [patents.google.com]

- 9. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate literature review

An In-Depth Technical Guide to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate: Synthesis, Properties, and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. The structure uniquely combines two critical pharmacophoric elements: a strained oxetane ring, known to favorably modulate physicochemical properties, and a carbamate linkage, a versatile functional group prevalent in numerous therapeutic agents. While this specific molecule is not extensively documented in current literature as a final drug candidate, its constituent parts suggest a strong potential for biological activity. This guide will deconstruct the molecule, detailing a robust synthetic pathway, outlining its chemical and predicted biological properties, and proposing a primary mechanism of action to guide future research and development efforts. Our analysis is grounded in established chemical principles and structure-activity relationships derived from analogous compounds.

Introduction to the Core Molecular Scaffolds

The therapeutic potential of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is best understood by examining its two defining structural motifs: the oxetane ring and the carbamate linker.

The Oxetane Moiety: A Tool for Physicochemical Optimization

The oxetane ring, a four-membered cyclic ether, was once considered a chemical curiosity but has emerged as a powerful tool in modern medicinal chemistry.[1] Its incorporation into drug candidates can lead to profound improvements in key absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] When replacing more common functionalities like a gem-dimethyl or carbonyl group, the oxetane moiety can:

-

Enhance Aqueous Solubility: The polar ether oxygen acts as a hydrogen bond acceptor, often dramatically increasing the solubility of the parent molecule.

-

Improve Metabolic Stability: The strained ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.

-

Modulate Lipophilicity: It provides a favorable balance of polarity and three-dimensionality, allowing chemists to fine-tune the lipophilicity (logP) of a compound.

-

Impart Favorable Conformation: The rigid ring structure can lock a molecule into a specific, biologically active conformation, improving binding affinity to its target.

The 3-hydroxyoxetan-3-yl substitution pattern, specifically, provides a tertiary alcohol, adding another polar interaction point without introducing the metabolic liability of a secondary alcohol.

The Carbamate Linkage: A Versatile Pharmacophore and Bioisostere

Organic carbamates are a cornerstone of drug design, valued for their stability and ability to engage in critical binding interactions.[4] Structurally, the carbamate group is a hybrid of an ester and an amide, making it an excellent bioisostere for the peptide bond.[4] This feature is crucial in the design of enzyme inhibitors. Furthermore, the carbamate functionality itself is not merely a linker but an active pharmacophore in many approved drugs. Its primary mechanism of action in numerous contexts is the inhibition of serine hydrolase enzymes, such as acetylcholinesterase (AChE).[5] The carbamate reversibly acylates (carbamoylates) a critical serine residue in the enzyme's active site, rendering it inactive.[5][6] This reversible inhibition is often preferable to the irreversible inhibition caused by organophosphates, leading to a safer toxicological profile.[6]

Synthesis and Characterization

A robust and reproducible synthesis is paramount for the exploration of any new chemical entity. Here, we propose a logical and efficient pathway to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate from commercially available starting materials.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals two key fragments: the amine precursor, 3-(3-aminophenyl)oxetan-3-ol , and the benzyloxycarbonyl (Cbz) protecting group, which is installed using benzyl chloroformate. The amine precursor can be traced back to the commercially available oxetan-3-one and a suitable 3-nitrophenyl Grignard reagent.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

The synthesis hinges on a two-step preparation of the key amine intermediate.

Step A: Synthesis of 3-(3-Nitrophenyl)oxetan-3-ol via Grignard Reaction

The first step involves the nucleophilic addition of a Grignard reagent, prepared from 3-bromonitrobenzene, to oxetan-3-one. This reaction reliably forms the desired tertiary alcohol while keeping the oxetane ring intact.[7][8]

Caption: Synthesis of the nitro-intermediate.

Step B: Synthesis of 3-(3-Aminophenyl)oxetan-3-ol via Catalytic Hydrogenation

The nitro group is selectively reduced to a primary amine using catalytic transfer hydrogenation or high-pressure hydrogenation with a palladium-on-carbon (Pd/C) catalyst. This is a clean and high-yielding transformation.[9][10]

Final Carbamate Formation: A Detailed Protocol

The final step is the formation of the carbamate linkage, a well-established procedure for amine protection using benzyl chloroformate (Cbz-Cl).[3][9]

Caption: Final synthesis of the target carbamate.

Experimental Protocol:

-

Dissolution: Dissolve 3-(3-aminophenyl)oxetan-3-ol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution. The base is critical for neutralizing the hydrochloric acid byproduct generated during the reaction.[9]

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: Benzyl chloroformate is a lachrymator and moisture-sensitive; it should be handled with care in a fume hood. The slow addition prevents localized high concentrations and potential side reactions.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. A complete reaction is indicated by the disappearance of the starting material spot.

-

Workup: Once the reaction is complete, perform an aqueous workup. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate.

Physicochemical and Predicted Biological Properties

Understanding the fundamental properties of the molecule is essential for its application in drug development.

Data Summary

The following table summarizes key properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₄ | [PubChem CID: 91758942][7] |

| Molecular Weight | 299.32 g/mol | [PubChem CID: 91758942][7] |

| Appearance | Predicted: White to off-white solid | N/A |

| Predicted XLogP3 | 2.5 | [PubChem CID: 91758942][7] |

| Hydrogen Bond Donors | 2 | [PubChem CID: 91758942][7] |

| Hydrogen Bond Acceptors | 4 | [PubChem CID: 91758942][7] |

The Role of the Benzyloxycarbonyl (Cbz) Group

In synthetic chemistry, the Cbz group is a classic protecting group for amines.[3] It is stable to a wide range of conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide.[3][9] While it serves as a protecting group, in the context of this guide, we consider the intact molecule as a potential therapeutic agent itself, a common strategy in drug discovery where protected intermediates are also screened for activity.

Potential Therapeutic Applications and Mechanism of Action

While direct biological data for this specific molecule is scarce, a robust hypothesis for its activity can be formulated based on its structural components.

Proposed Mechanism: Acetylcholinesterase (AChE) Inhibition

The carbamate functional group is a well-known inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5] Carbamate-based drugs (e.g., Rivastigmine) are used to treat the symptoms of Alzheimer's disease.

We propose that Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate acts as a reversible inhibitor of AChE. The mechanism involves the nucleophilic attack of the active site serine hydroxyl on the carbamate carbonyl. This forms a transient tetrahedral intermediate, which then collapses to release the benzyl alcohol portion and form a carbamoylated, and thus inactivated, enzyme. This covalent modification is reversible, as the carbamoyl-enzyme bond hydrolyzes over time to regenerate the active enzyme.[6]

Caption: Proposed mechanism of reversible AChE inhibition.

Future Research Directions

To validate the therapeutic potential of this molecule, the following experimental workflow is recommended:

-

In Vitro Enzymatic Assays: The primary screen should be an Ellman's assay to determine the IC₅₀ value against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) to assess potency and selectivity.

-

Cell-Based Assays: Cytotoxicity assays using relevant cell lines (e.g., neuronal cells) should be conducted to determine the therapeutic window.

-

ADME Profiling: In vitro assays to measure solubility, permeability (e.g., PAMPA), and metabolic stability (e.g., liver microsome stability assay) are crucial next steps.

-

Structural Biology: Co-crystallization of the compound with AChE could provide definitive proof of the binding mode and guide further structure-activity relationship (SAR) studies.

Conclusion

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. The strategic inclusion of an oxetane moiety provides a strong foundation for developing favorable drug-like properties, while the carbamate linker suggests a clear and testable mechanism of action as a cholinesterase inhibitor. The detailed synthetic protocol and proposed biological evaluation workflow provided in this guide offer a clear path for researchers to explore the full potential of this promising chemical scaffold in the context of neurodegenerative diseases and other therapeutic areas where cholinesterase modulation is beneficial.

References

- Excellent Method for Cbz-protection of Amines | Chemistry Letters - Oxford Academic.

- The Chemistry of Amine Protection: Benzyl Chloroformate Explained.

- Benzyl chloroformate - Wikipedia.

- Benzyl Chloroformate - Common Organic Chemistry.

- Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | C17H17NO4 - PubChem.

- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC - NIH.

- 3-(3-Aminophenyl)oxetan-3-ol | 1111734-98-5 | Benchchem.

- Application Notes and Protocols for the Synthesis of Tertiary Oxetanols via Grignard Reaction - Benchchem.

- Study on Synthesis Of Oxetan-3-ol - ResearchGate.

- Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press.

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI.

- US7884121B2 - Process for the preparation of phenylcarbamates - Google Patents.

- Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy.

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.

- Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH.

- Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

The Strategic Role of the Oxetane Ring in Carbamate Compounds: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Executive Summary

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the four-membered oxetane ring emerging as a particularly powerful tool. When integrated into carbamate-containing scaffolds, the oxetane moiety imparts a unique and highly beneficial set of physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the role of the oxetane ring in carbamate compounds, moving beyond simple observation to explain the underlying chemical principles. We will explore its function as a versatile bioisostere, its profound impact on aqueous solubility and metabolic stability, and its influence on molecular conformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable structural motif to overcome common challenges in lead optimization and deliver superior clinical candidates.

The Convergence of Functionality: Oxetanes and Carbamates

The Oxetane Moiety: A Compact, Polar Powerhouse

The oxetane ring, a four-membered saturated ether, was long considered a synthetic curiosity. However, it is now celebrated for its ability to profoundly and positively influence molecular properties.[1][2] Its utility stems from a unique combination of features:

-

Polarity and Low Lipophilicity: The embedded oxygen atom introduces polarity, making the oxetane a potent hydrogen bond acceptor.[3][4] This intrinsic polarity allows for the introduction of steric bulk without the corresponding increase in lipophilicity that often accompanies groups like the gem-dimethyl moiety.[5][6]

-

Metabolic Stability: The oxetane ring itself is generally robust to oxidative metabolism, a crucial advantage in drug design.[5][7][8]

-

Three-Dimensionality: The ring possesses a distinct, slightly puckered conformation that imparts three-dimensionality to otherwise flat molecules, which can improve target binding and selectivity.[9][10][11]

The Carbamate Group: A Privileged Pharmacophore and Linker

Carbamates are a well-established functional group in pharmaceuticals, valued for their dual role as both a stable linker and a pharmacophore capable of critical hydrogen bonding interactions with biological targets.[3] They are key components in numerous approved drugs. However, carbamate-containing compounds can sometimes suffer from liabilities, including susceptibility to enzymatic hydrolysis or undesirable physicochemical properties driven by other parts of the molecule.

Rationale for Integration: A Synergistic Partnership

The combination of an oxetane ring with a carbamate functional group is a deliberate strategy to mitigate common drug development hurdles. The oxetane is often employed as a bioisosteric replacement for other functionalities within the carbamate-containing molecule to fine-tune its properties.[5][12][13][14] This strategic replacement can dramatically improve a compound's profile, turning a problematic lead into a viable drug candidate.

Core Directive of the Oxetane Ring: Bioisosteric Replacement

The primary role of the oxetane ring in the context of carbamate compounds is to serve as a superior bioisostere for other common, but often problematic, chemical groups.[1][10]

Replacement for gem-Dimethyl Groups

A common strategy to block metabolic oxidation at a vulnerable methylene group is to install a gem-dimethyl moiety. While effective, this invariably increases lipophilicity (logP), which can negatively impact solubility, increase off-target toxicity, and promote rapid clearance.[7][14]

The Oxetane Advantage: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane preserves the steric blockade of metabolism while simultaneously improving key properties.[6][7][9] The oxetane occupies a similar volume but its inherent polarity reduces lipophilicity and can dramatically enhance aqueous solubility.[4][7][10]

Replacement for Carbonyl Groups

The oxetane oxygen has a similar hydrogen bond accepting capacity and spatial arrangement of lone-pair electrons as a carbonyl oxygen.[4] However, carbonyl groups can be metabolically labile, susceptible to reduction or hydrolysis, which leads to rapid inactivation of the drug.[3][4]

The Oxetane Advantage: An oxetane serves as a metabolically robust and chemically stable isostere of a carbonyl group.[3][4][8] This swap can circumvent enzymatic degradation while maintaining the crucial hydrogen bonding interactions necessary for target affinity.[6][9]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

-

Blocks Metabolism

-

Increases Lipophilicity

-

Decreases Solubility "/] B[/"Carbonyl Group

-

H-Bond Acceptor

-

Metabolically Labile

-

Potential for Covalent Binding"/] end

subgraph "Strategic Replacement" C(Oxetane Ring) end

subgraph "Improved Properties" direction LR D[/"Enhanced Profile

-

Blocks Metabolism

-

Decreases Lipophilicity

-

Increases Solubility

-

Metabolically Stable

-

Maintains H-Bonding"/] end

A -- "Replace with Oxetane" --> C; B -- "Replace with Oxetane" --> C; C -- "Leads to" --> D;

A[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; B[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; C[shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[style="filled", fillcolor="#E6F4EA", fontcolor="#202124"]; } caption: Bioisosteric replacement strategy using the oxetane ring.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane ring can trigger profound, beneficial changes in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Modulation of Aqueous Solubility and Lipophilicity

Poor aqueous solubility is a primary reason for the failure of drug candidates. The incorporation of an oxetane is one of the most effective strategies to address this. Replacing a non-polar group like a gem-dimethyl with an oxetane can increase aqueous solubility by orders of magnitude—from 4-fold to over 4000-fold depending on the molecular scaffold.[7][10][15] This effect is directly attributable to the oxetane's polarity and its ability to act as a strong hydrogen bond acceptor.[3]

| Analogue Comparison | Change in Lipophilicity (clogP) | Change in Aqueous Solubility | Reference |

| gem-Dimethyl vs. Oxetane | Decreased (more hydrophilic) | Increased (up to 4000x) | [2][7] |

| Cyclohexyl vs. Oxetane | Decreased | Increased | [16] |

| Carbonyl vs. Oxetane | Varies, but generally less lipophilic | Generally Increased | [7][9] |

| Table 1: Impact of Oxetane Substitution on Physicochemical Properties. |

Enhancement of Metabolic Stability

Carbamate compounds, particularly those with alkyl substituents, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[16] The oxetane ring provides a powerful tool to enhance metabolic stability.

Causality of Improvement:

-

Blocking Metabolic Hotspots: When used as a gem-dimethyl isostere, the oxetane physically shields adjacent, metabolically labile C-H bonds from CYP enzymes.[6][9]

-

Increased Polarity: The increased polarity and reduced lipophilicity of oxetane-containing compounds can lead to lower affinity for the often greasy active sites of CYP enzymes like CYP3A4.[5][16]

-

Intrinsic Stability: The oxetane ring itself is resistant to degradation. Studies comparing cyclic ethers showed that 3-substituted oxetanes were more stable in human liver microsomes (HLM) than their corresponding tetrahydrofuran (THF) analogues.[5][16]

dot graph { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

caption: Oxetane ring blocking oxidative metabolism.

Influence on Molecular Conformation and Basicity

-

Conformational Rigidity: The strained, puckered nature of the oxetane ring introduces a degree of conformational rigidity.[5][10][11] This can pre-organize the molecule into a bioactive conformation that fits more precisely into a target's binding pocket, potentially increasing potency and selectivity.[10] The incorporation of an oxetane into an aliphatic chain can favor specific synclinal arrangements over the more typical antiplanar conformations.[7][15]

-

Modulation of Amine Basicity: The oxetane ring is strongly electron-withdrawing.[11][12] When placed adjacent to a basic amine, it can significantly lower the amine's pKa.[5][6][17] This is a highly valuable tool for reducing off-target effects, such as hERG channel inhibition, which is often linked to high amine basicity.[17]

Synthesis of Oxetane-Containing Carbamates

The successful incorporation of oxetanes requires robust and reliable synthetic methods. While the strained ring can be sensitive to harsh acidic or basic conditions, optimized protocols allow for its efficient use.[18][19]

General Synthetic Strategies

Two primary retrosynthetic disconnections are commonly employed for the synthesis of oxetane-carbamates:

-

From Oxetanyl Alcohols: The most direct route involves the reaction of a commercially available or synthesized oxetanyl alcohol with an isocyanate or a carbamoyl chloride. This is a classic and reliable method for carbamate formation.[20][21]

-

From Oxetanyl Carboxylic Acids (via Curtius Rearrangement): An oxetane-containing carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This oxetanyl isocyanate can be trapped in situ with an alcohol or amine to yield the desired carbamate or urea.[22]

Detailed Experimental Protocol: Synthesis of (Oxetan-3-yl)methyl Phenylcarbamate